molecular formula C19H18O6 B13867010 3,6,2',3'-Tetramethoxyflavone

3,6,2',3'-Tetramethoxyflavone

Cat. No.: B13867010
M. Wt: 342.3 g/mol
InChI Key: YKUQLYQLJOPIAW-UHFFFAOYSA-N
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Description

3,6,2',3'-Tetramethoxyflavone is a polymethoxyflavone (PMF) characterized by methoxy (-OCH₃) groups at positions 3 and 6 on the A-ring and 2' and 3' on the B-ring of the flavonoid backbone. PMFs are widely distributed in plants, particularly in citrus species, and exhibit diverse pharmacological properties, including anti-inflammatory, antioxidant, and antiviral effects .

Properties

Molecular Formula

C19H18O6

Molecular Weight

342.3 g/mol

IUPAC Name

2-(2,3-dimethoxyphenyl)-3,6-dimethoxychromen-4-one

InChI

InChI=1S/C19H18O6/c1-21-11-8-9-14-13(10-11)16(20)19(24-4)18(25-14)12-6-5-7-15(22-2)17(12)23-3/h5-10H,1-4H3

InChI Key

YKUQLYQLJOPIAW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C(C2=O)OC)C3=C(C(=CC=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,2’,3’-Tetramethoxyflavone typically involves the methylation of hydroxylated flavones. One common method is the methylation of 3,6,2’,3’-tetrahydroxyflavone using methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the methylation process.

Industrial Production Methods

Industrial production of 3,6,2’,3’-Tetramethoxyflavone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

3,6,2’,3’-Tetramethoxyflavone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

The biological activity of PMFs is highly dependent on the positions and combinations of methoxy and hydroxyl groups. Below is a detailed comparison of structurally related tetramethoxyflavones, highlighting their substitution patterns, sources, and mechanisms of action.

Structural Variations and Bioactivity

Table 1: Key Tetramethoxyflavones and Their Properties
Compound Name Methoxy Positions Hydroxyl Position Source Biological Activity References
3,7,3',4'-Tetramethoxyflavone A-ring: 3,7; B-ring: 3',4' None Synthetic/Natural Anti-inflammatory via NO reduction ; potential neuroprotective effects
5-Hydroxy-6,7,3',4'-Tetramethoxyflavone A-ring: 6,7; B-ring: 3',4' A-ring: 5 Praxelis clematidea , Vitex species Antioxidant; modulates bacterial drug resistance; anti-hypertension candidate
5-Hydroxy-7,8,2',3'-Tetramethoxyflavone A-ring: 7,8; B-ring: 2',3' A-ring: 5 Andrographis paniculata Anti-HBV activity; inhibits hepatitis B virus replication via HBx interaction
4',5,6,7-Tetramethoxyflavone A-ring: 5,6,7; B-ring: 4' None Synthetic/Natural Modulates Staphylococcus aureus antibiotic resistance
5,6,8,4'-Tetramethoxyflavone A-ring: 5,6,8; B-ring: 4' None Scutellaria barbata Metabolite in traditional Chinese medicine; uncharacterized bioactivity

Mechanistic Insights

  • Anti-inflammatory Activity: 3,7,3',4'-Tetramethoxyflavone suppresses proinflammatory mediators by targeting TOR and miR-29a/Wnt/β-catenin pathways, distinct from 3,5,7,4'-tetramethoxyflavone, which inhibits MMP9 and MAPKs to prevent cataracts . 5-Hydroxy-6,7,3',4'-Tetramethoxyflavone demonstrates superior antioxidant capacity due to its 5-hydroxyl group, enhancing free radical scavenging compared to non-hydroxylated analogs .
  • Antiviral Activity :

    • 5-Hydroxy-7,8,2',3'-Tetramethoxyflavone targets the HBx protein of hepatitis B virus (HBV), with a binding energy of -6.0 kcal/mol, outperforming pentamethoxy analogs .
  • Antibiotic Resistance Modulation :

    • 4',5,6,7-Tetramethoxyflavone disrupts bacterial efflux pumps in Staphylococcus aureus, reversing resistance to ciprofloxacin .

Structure-Activity Relationships (SAR)

  • A-Ring Substitutions :

    • Methoxy groups at 5,6,7 (e.g., 5-Hydroxy-6,7,3',4'-Tetramethoxyflavone ) enhance antioxidant activity, while 7,8 substitutions (e.g., 5-Hydroxy-7,8,2',3'-Tetramethoxyflavone ) favor antiviral effects .
    • Hydroxylation at C-5 increases polarity, improving interaction with cellular targets like ACE and HBV proteins .
  • B-Ring Substitutions :

    • 3',4'-dimethoxy configurations (e.g., 3,7,3',4'-Tetramethoxyflavone ) are linked to anti-inflammatory pathways, whereas 2',3'-dimethoxy groups (e.g., 5-Hydroxy-7,8,2',3'-Tetramethoxyflavone ) optimize antiviral binding .

Biological Activity

3,6,2',3'-Tetramethoxyflavone (TMF) is a flavonoid compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of TMF through various studies and findings, highlighting its effects on cancer cells, antioxidant properties, and potential therapeutic applications.

Chemical Structure and Properties

TMF belongs to the flavonoid class of compounds, characterized by the presence of multiple methoxy groups attached to the flavone backbone. Its structure contributes to its bioactivity, influencing interactions with biological targets.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of TMF, especially against glioblastoma cell lines. The following findings summarize its effects:

  • Cell Cycle Arrest : TMF treatment resulted in significant cell cycle arrest at the G0/G1 phase in U87MG and T98G glioblastoma cell lines. This was evidenced by flow cytometry analysis, which showed an increase in cells arrested in G0/G1 from 65.93% to 82.37% at higher concentrations of TMF .
  • Cytotoxic Effects : The cytotoxicity of TMF was assessed using trypan blue exclusion and crystal violet staining assays. Results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations ranging from 20 μM to 140 μM .
  • Combination Therapy : When combined with radiotherapy, TMF exhibited an antagonistic effect on cell viability, suggesting that while it is effective as a standalone treatment, its combination with radiation may not enhance therapeutic outcomes .

Antioxidant Properties

TMF also displays notable antioxidant activity , which is crucial for protecting cells from oxidative stress. A study on the leaves of Casimiroa sapota, which contains TMF, revealed:

  • Protective Effects Against Oxidative Stress : In a rat model exposed to lead-induced hepatotoxicity, administration of TMF significantly improved hemato-biochemical parameters and enhanced antioxidant defense mechanisms. The protective effects were dose-dependent, showcasing TMF's ability to mitigate oxidative damage .

Antimicrobial Activity

While primarily studied for its anticancer properties, TMF may also possess antimicrobial activity . Research indicates that flavonoids can inhibit bacterial growth through various mechanisms:

Summary of Research Findings

The following table summarizes key research findings related to the biological activity of TMF:

Study Activity Cell Line/Model Key Findings
AntitumorU87MG, T98GCell cycle arrest at G0/G1; cytotoxicity at 20-140 μM; antagonism with radiotherapy
AntioxidantRat modelImproved antioxidant parameters; protective against lead toxicity
AntimicrobialVarious pathogensPotential mechanisms include disruption of membranes and inhibition of nucleic acid synthesis

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